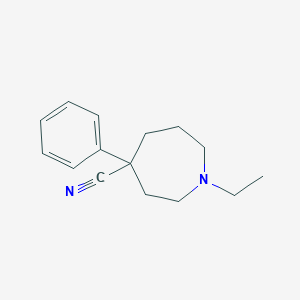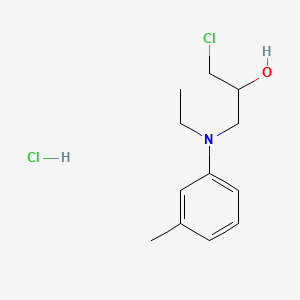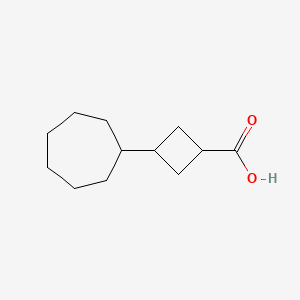![molecular formula C10H11N3O2 B12804477 1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]- CAS No. 23279-81-4](/img/structure/B12804477.png)
1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]- is a heterocyclic compound with a phthalazinone core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of the hydroxyethylamino group enhances its reactivity and potential for forming derivatives with diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]- typically involves the reaction of phthalic anhydride with hydrazine to form phthalhydrazide, which is then cyclized to phthalazinone. The hydroxyethylamino group is introduced through a nucleophilic substitution reaction using 2-chloroethanol under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phthalazinone core can be reduced to form dihydrophthalazinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted phthalazinone derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This compound may also participate in redox reactions, influencing cellular pathways and processes .
Comparación Con Compuestos Similares
Phthalazinone: The parent compound without the hydroxyethylamino group.
Hydroxyethylphthalazinone: A derivative with a hydroxyl group instead of the hydroxyethylamino group.
Aminophthalazinone: A derivative with an amino group instead of the hydroxyethylamino group.
Uniqueness: 1(2H)-Phthalazinone, 4-[(2-hydroxyethyl)amino]- is unique due to the presence of both the phthalazinone core and the hydroxyethylamino group. This combination enhances its reactivity and potential for forming diverse derivatives with specific biological activities. The hydroxyethylamino group also provides additional sites for functionalization, making it a versatile compound for various applications .
Propiedades
Número CAS |
23279-81-4 |
|---|---|
Fórmula molecular |
C10H11N3O2 |
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
4-(2-hydroxyethylamino)-2H-phthalazin-1-one |
InChI |
InChI=1S/C10H11N3O2/c14-6-5-11-9-7-3-1-2-4-8(7)10(15)13-12-9/h1-4,14H,5-6H2,(H,11,12)(H,13,15) |
Clave InChI |
XFDFUCJMZJILRD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NN=C2NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


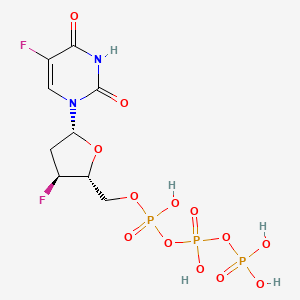


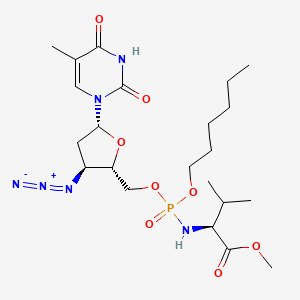
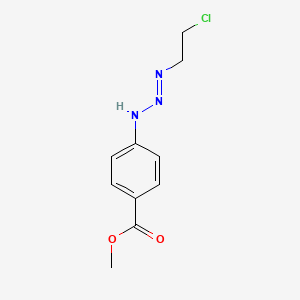

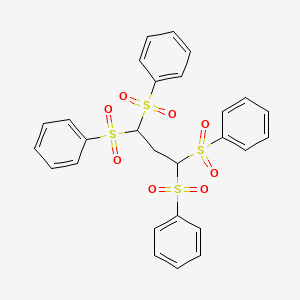
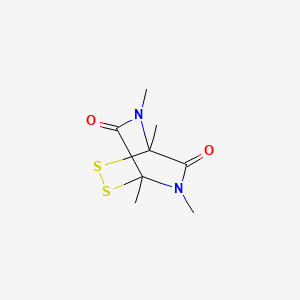

![2-ethyl-6,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12804455.png)
